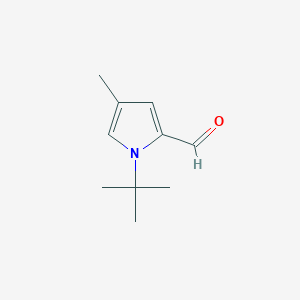
1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group at the first position, a methyl group at the fourth position, and an aldehyde group at the second position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with 4-methyl-2-pyrrolecarboxaldehyde under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms.
化学反应分析
1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carboxylic acid, while reduction yields 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-methanol.
科学研究应用
1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.
Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of their functions. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
1-(tert-Butyl)-4-methyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(tert-Butyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: This compound has an additional methyl group at the fifth position, which may affect its reactivity and biological activity.
1-(tert-Butyl)-4-methyl-1H-pyrrole-3-carboxylic acid:
1-(tert-Butyl)-4-methyl-1H-pyrrole-2-methanol:
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
1-tert-butyl-4-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-8-5-9(7-12)11(6-8)10(2,3)4/h5-7H,1-4H3 |
InChI 键 |
LKVSFMGWOOFUEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=C1)C=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


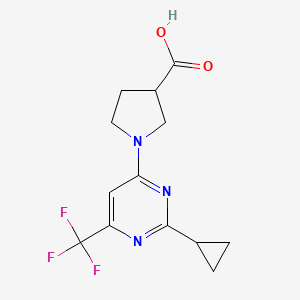
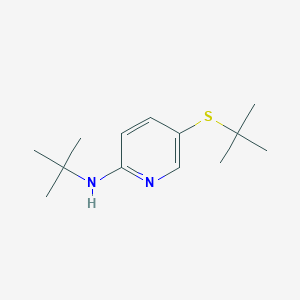
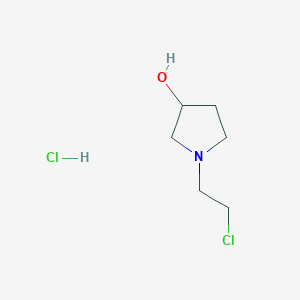
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
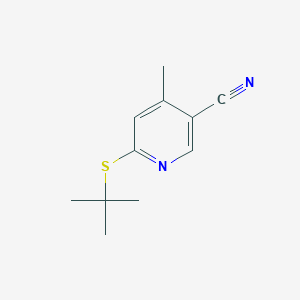

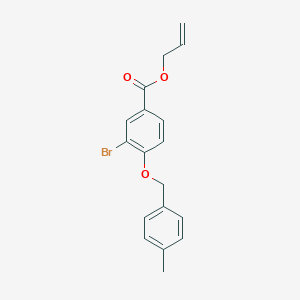

![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
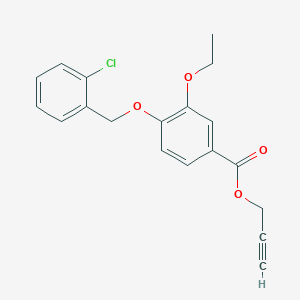
![Methyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13002472.png)
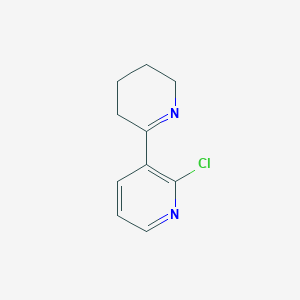
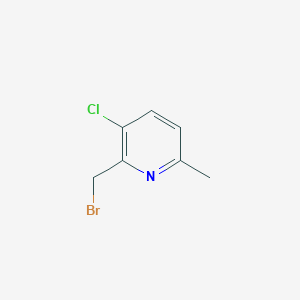
![2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13002488.png)
